molecular formula C5H9ClN2 B6335192 1,2-dimethyl-1H-imidazol-1-ium;chloride CAS No. 34531-53-8

1,2-dimethyl-1H-imidazol-1-ium;chloride

Cat. No.: B6335192
CAS No.: 34531-53-8
M. Wt: 132.59 g/mol
InChI Key: PIVSXYQVNSKDFF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazol-1-ium;chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a chloride ion as a counterion. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

1,2-Dimethylimidazolium chloride is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . Dust formation should be avoided and all ignition sources should be extinguished .

Future Directions

Imidazolium-based ionic liquids, including 1,2-Dimethylimidazolium chloride, have been found to improve the performance of perovskite solar cells (PSCs) . They increase the hydrophobicity of the perovskite surface to further improve the stability of the CsPbI2Br PSCs . Therefore, they may be perspective for further investigation as potential low-toxic biocides with high antimicrobial activity against reference and clinical multidrug-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylimidazole with hydrochloric acid. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound. Another method involves the reaction of 1,2-dimethylimidazole with methyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Acid-Base Reactions: It can react with acids and bases to form salts and other derivatives

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Comparison with Similar Compounds

1,2-Dimethyl-1H-imidazol-1-ium;chloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

1,2-dimethyl-1H-imidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-5-6-3-4-7(5)2;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVSXYQVNSKDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C[NH+]1C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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